1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- is a heterocyclic compound that features an imidazole ring fused with a naphthalene moiety
Preparation Methods
The synthesis of 1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-6-methoxy-2-naphthaldehyde with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydroimidazole compounds.
Scientific Research Applications
1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism by which 1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the naphthalene moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- include other imidazole derivatives and naphthalene-based compounds. For example:
1H-Imidazole, 2-(4-methoxyphenyl)-: This compound shares the imidazole core but has a different substituent, leading to variations in its chemical and biological properties.
1H-Imidazole, 1-(2-naphthyl)-: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
The uniqueness of 1H-Imidazole, 1-(3,4-dihydro-6-methoxy-2-naphthalenyl)- lies in its combined imidazole and naphthalene structure, providing a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
89781-72-6 |
---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(6-methoxy-3,4-dihydronaphthalen-2-yl)imidazole |
InChI |
InChI=1S/C14H14N2O/c1-17-14-5-3-11-8-13(4-2-12(11)9-14)16-7-6-15-10-16/h3,5-10H,2,4H2,1H3 |
InChI Key |
MQEMKMXSOMLZBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CC2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.